4-Amino-2,2,6,6-tetramethylpiperidine
Overview
Description
4-Amino-2,2,6,6-tetramethylpiperidine is an organic compound with the molecular formula C9H20N2. It is classified as a diamine and is known for its colorless oily liquid appearance . This compound is an intermediate in the preparation of Bobbitt’s salt, an oxidant used in organic synthesis .
Mechanism of Action
Target of Action
4-Amino-2,2,6,6-tetramethylpiperidine, also known as Triacetonediamine or TAD , is primarily used in organic synthesis . It is a hindered secondary amine and serves as a monomer for certain hindered amine light stabilizers .
Mode of Action
The compound is known to participate in various reactions. For instance, it can be used to prepare metallo-amide bases and selective generation of silylketene acetals . It also plays a role in the oxidation of alcohols to their corresponding aldehyde, ketone, or carboxylic acid .
Biochemical Pathways
Its role in the oxidation of alcohols suggests that it may be involved in metabolic pathways related to alcohol metabolism .
Result of Action
The primary result of the action of this compound is the synthesis of other compounds. For example, it can be used to prepare metallo-amide bases and selective generation of silylketene acetals . It also plays a role in the oxidation of alcohols to their corresponding aldehyde, ketone, or carboxylic acid .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored below +30°C . It is also classified as combustible and corrosive, suggesting that it should be handled with care to ensure safety . Furthermore, it is harmful to aquatic life with long-lasting effects, indicating that its release into the environment should be avoided .
Biochemical Analysis
Biochemical Properties
It is known to be used in chemistry as a hindered base . It is also used as an additive for light and heat stability of polyamide 6 containing hindered piperidine amines and tertiary amines .
Cellular Effects
It is known that the compound can influence cell function through its role in organic synthesis reactions .
Molecular Mechanism
It is known to participate in the reductive amination of the corresponding ketone, where the chlorine atom is replaced with an amino group .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 198-200°C, a melting point of 12-15°C, and a density of 0.895 g/cm3 .
Dosage Effects in Animal Models
It is known that the compound has a median lethal dose (LD50) of 1000 mg/kg in rats .
Metabolic Pathways
It is known that the compound is involved in the preparation of Bobbitt’s salt, an oxidant used in organic synthesis .
Preparation Methods
4-Amino-2,2,6,6-tetramethylpiperidine is prepared by the reductive amination of the corresponding ketone. The reaction involves the following steps :
Reactants: The corresponding ketone, ammonia (NH3), and hydrogen (H2).
Reaction: OC(CH2CMe2)2NH + NH3 + H2 → H2NCH(CH2CMe2)2NH + H2O.
Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield .
Chemical Reactions Analysis
4-Amino-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-2,2,6,6-tetramethylpiperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including Bobbitt’s salt.
Biology: The compound is used in the study of biological systems and as a reagent in biochemical assays.
Comparison with Similar Compounds
4-Amino-2,2,6,6-tetramethylpiperidine can be compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidine: This compound lacks the amino group present in this compound, making it less reactive in certain chemical reactions.
2,2,6,6-Tetramethyl-4-piperidone: This compound contains a ketone group instead of an amino group, leading to different reactivity and applications.
The uniqueness of this compound lies in its diamine structure, which allows it to participate in a wide range of chemical reactions and applications .
Properties
IUPAC Name |
2,2,6,6-tetramethylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVFPPFZRRKJIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044388 | |
Record name | 2,2,6,6-Tetramethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 4-Piperidinamine, 2,2,6,6-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
36768-62-4 | |
Record name | 4-Amino-2,2,6,6-tetramethylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36768-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2,2,6,6-tetramethylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036768624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 36768-62-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102510 | |
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Record name | 4-Piperidinamine, 2,2,6,6-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2,6,6-Tetramethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,6,6-tetramethyl-4-piperidylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.345 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-AMINO-2,2,6,6-TETRAMETHYLPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETF220Q65R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-amino-2,2,6,6-tetramethylpiperidine?
A1: The molecular formula is C9H20N2, and its molecular weight is 156.27 g/mol.
Q2: How is the structure of this compound confirmed?
A2: Techniques like Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), and Electron Spin Resonance (ESR) are commonly employed for structural analysis. []
Q3: Is this compound stable under various conditions?
A3: Studies show this compound exhibits good stability in different solvents and at varying pH levels. [, , ]
Q4: What materials is this compound compatible with?
A4: It demonstrates compatibility with a wide range of polymers, including polypropylene, polystyrene, polyethylene, and poly(acrylic acid). [, , ]
Q5: How does this compound function as a stabilizer in polymers?
A5: It acts as a hindered amine light stabilizer (HALS) by scavenging free radicals generated during polymer degradation, thus increasing their lifespan. [, , ]
Q6: Can this compound be used as a probe in surface studies?
A6: Yes, its cationic form (Tempamine+) adsorbs onto negatively charged surfaces like hectorite, allowing researchers to study surface properties and molecular mobility using ESR. [, ]
Q7: How does this compound interact with quantum dots?
A7: Its derivative, 4-amino-TEMPO, effectively quenches the photoluminescence of CdSe and CdTe quantum dots, suggesting potential applications in sensing and imaging. [, ]
Q8: What is the role of this compound in the synthesis of reactive dyes?
A8: It can be incorporated into reactive dyes, imparting them with bleach-resistant and anti-bacterial properties after treatment with hypochlorite. []
Q9: Does this compound exhibit any catalytic properties?
A9: While not a catalyst itself, its derivative, 4-acetamido-2,2,6,6-tetramethyl-1-piperidinyloxyl, is a known catalyst for the selective oxidation of alcohols. []
Q10: Are there any computational studies on this compound?
A10: Yes, DFT calculations have been used to understand its conformational behavior, magnetic properties, and interactions with solvents and other molecules. [, ]
Q11: How does the structure of this compound affect its properties?
A11: The presence of the amino group allows for various chemical modifications, leading to derivatives with altered reactivity, solubility, and biological activity. [, , ]
Q12: What are the typical formulation strategies for this compound and its derivatives?
A12: They are often incorporated into polymers, coatings, or solutions depending on the desired application. Encapsulation techniques can further enhance stability and control release. [, , , ]
Q13: How is this compound commonly detected and quantified?
A13: Common techniques include ESR spectroscopy, UV-Vis spectroscopy, TLC, and various chromatographic methods coupled with suitable detectors. [, , , ]
Q14: Is there any research on the environmental impact of this compound?
A14: While limited information is available, research suggests some derivatives can impact aquatic life. Proper waste management and exploration of biodegradable alternatives are crucial. []
Q15: What is the historical context of research on this compound?
A15: Research on this compound and its derivatives gained momentum in the latter half of the 20th century, driven by its applications in polymer stabilization and as spin probes. [, , , ]
Q16: What are the future directions for research on this compound?
A16: Developing environmentally friendly derivatives, exploring novel applications in nanotechnology and biomedicine, and understanding its long-term biological effects are key areas of interest. [, , , ]
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